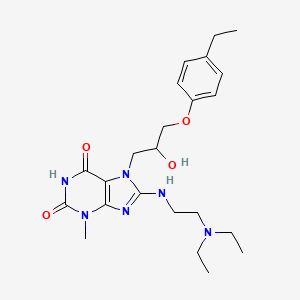

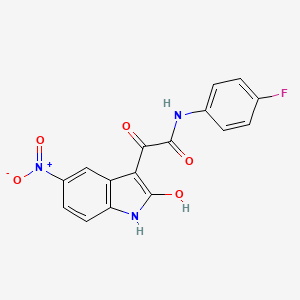

![molecular formula C19H13ClFN3S B3004744 4-[(4-氯苄基)硫]-2-(4-氟苯基)吡唑并[1,5-a]哒嗪 CAS No. 1105239-90-4](/img/structure/B3004744.png)

4-[(4-氯苄基)硫]-2-(4-氟苯基)吡唑并[1,5-a]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine" is a fluorinated pyrazole derivative. Fluorinated pyrazoles are a class of compounds with significant potential in medicinal chemistry due to their diverse biological activities. The presence of both a chlorobenzyl and a fluorophenyl group suggests that this compound could have interesting chemical properties and biological activity .

Synthesis Analysis

The synthesis of fluorinated pyrazoles typically involves the reaction of hydrazine with fluorinated ketones or nitriles. For example, benzoylfluoroacetonitrile reacts with hydrazine to yield new 3-amino-4-fluoropyrazoles . Similarly, the synthesis of 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles involves the reaction of isoflavones and their 4-thio analogues with hydrazine derivatives . Although the exact synthesis of "4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine" is not detailed in the provided papers, it is likely that a similar approach could be used, possibly involving a chlorobenzylthio substitution followed by the introduction of the fluorophenyl group.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by NMR spectroscopy. For instance, the presence of intramolecular hydrogen bonds in pyrazole tautomers can be observed by 1H NMR in [D6]DMSO . Theoretical calculations, including absolute shieldings, can provide further insights into the tautomers and conformers of these compounds . The molecular structure of "4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine" would likely exhibit similar characteristics, with potential intramolecular interactions influencing its chemical behavior.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, the reaction of organyl diethylacetals with the Vilsmeier reagent can yield pyrazoles . The reactivity of the compound could be influenced by the electron-withdrawing fluorine atom and the electron-donating chlorobenzylthio group, potentially affecting its behavior in nucleophilic and electrophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, can be influenced by the substituents on the pyrazole ring. For instance, the 4-(phenyl)pyrazole derivative has a markedly lower solubility in common organic solvents . The presence of a 4-fluorophenyl group in the compound of interest suggests it might have distinct solubility characteristics compared to other pyrazole derivatives. Additionally, the compound's biological activities, such as anti-HIV , analgesic, antiinflammatory, antipyretic, and platelet antiaggregating activities , could be explored further to understand its potential medicinal applications.

科学研究应用

聚合物光伏应用

聚合物光伏器件的合成涉及使用像 2,3-双(4-氟苯基)噻吩并[3,4-b]哒嗪这样的化合物。使用此类化合物是因为它们能够减小光伏器件中的带隙,从而可以提高其效率。这项研究表明哒嗪衍生物在先进太阳能技术开发中的潜力 (Ji-Cheng Li et al., 2010)。

抗癌活性

与吡唑并[1,5-a]哒嗪密切相关的吡唑和嘧啶衍生物对包括肺癌、乳腺癌和中枢神经系统癌症在内的各种人类癌细胞系显示出显着的抗癌活性。这突出了此类化合物在新癌症治疗开发中的潜力 (A. G. Hammam et al., 2005)。

抗 HIV 特性

研究还证明了吡唑并[1,5-a]哒嗪衍生物在治疗艾滋病中的潜力。该类别中的特定化合物已显示出对 HIV-1 诱导的细胞病变的活性,表明它们在开发新的抗 HIV 药物中的效用 (R. Yan et al., 2006)。

抗结核活性

吡嗪衍生物已被合成用于潜在的抗结核应用。这些化合物已显示出不同程度的抑制结核病的有效性,表明它们在治疗这种传染病中的潜在作用 (H. Foks et al., 2005)。

COX-2 抑制剂合成

类似于吡唑并[1,5-a]哒嗪的吡唑衍生物已被合成作为潜在的 COX-2 抑制剂。这些化合物在新抗炎药的开发中很有希望 (Meena V Patel et al., 2004)。

抗炎和镇痛活性

此外,特定的吡嗪衍生物已显示出显着的镇痛、抗炎和解热活性。这表明它们在疼痛管理和退烧中的潜在用途 (G. Menozzi et al., 1992)。

作用机制

Target of Action

It is known that pyrrolopyrazine derivatives, which this compound is a part of, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

It is known that pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5h-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Result of Action

It is known that pyrrolopyrazine derivatives have exhibited various biological activities .

Action Environment

It is known that the rate of reaction can be influenced by the difference in electronegativity .

未来方向

Pyrazole derivatives, including “4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine”, have attracted significant attention from researchers due to their unique chemical and biological properties . The growing wealth of pyrazolo[1,5-a]pyrazine analog focuses on synthetic strategies in current years . This suggests that there is ongoing interest in the development, synthesis, and reactivity of pyrazolo[1,5-a]pyrazine, and its derivatives, including the compound .

属性

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3S/c20-15-5-1-13(2-6-15)12-25-19-18-11-17(23-24(18)10-9-22-19)14-3-7-16(21)8-4-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPJPFYZZBXXEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

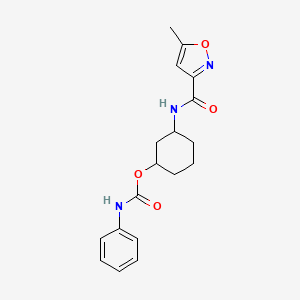

![3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid](/img/structure/B3004661.png)

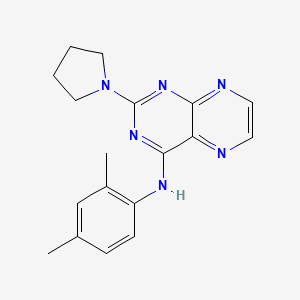

![Tert-butyl (3aR,7aS)-5-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3004664.png)

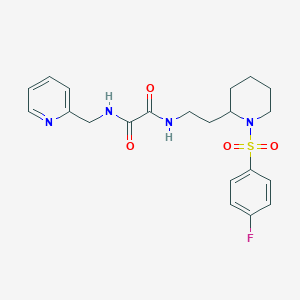

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3004665.png)

![4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B3004680.png)

![6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B3004681.png)